molecular formula C23H21ClN4O3S3 B2970602 N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide CAS No. 1112419-11-0

N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide

Cat. No.: B2970602
CAS No.: 1112419-11-0
M. Wt: 533.08
InChI Key: XZNRCSCILGKBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a thiazolo[4,5-d]pyrimidin-7-one core substituted with a 4-ethoxyphenyl group at position 3, a methyl group at position 6, and a sulfanylidene moiety at position 2. Its synthesis likely involves alkylation of a thiopyrimidinone intermediate with N-aryl-substituted 2-chloroacetamides, analogous to methods described for related compounds . The ethoxy and chloro substituents suggest roles in modulating electronic properties and steric interactions, which may influence pharmacological activity.

Properties

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21ClN4O3S3/c1-4-31-15-8-6-14(7-9-15)28-20-19(34-23(28)32)21(30)27(3)22(26-20)33-12-18(29)25-17-10-5-13(2)11-16(17)24/h5-11H,4,12H2,1-3H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZNRCSCILGKBPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=O)N(C(=N3)SCC(=O)NC4=C(C=C(C=C4)C)Cl)C)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21ClN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the thiazolopyrimidine core. This core is synthesized through a series of condensation reactions involving appropriate starting materials such as 4-ethoxybenzaldehyde, thiourea, and methyl acetoacetate. The final step involves the coupling of the thiazolopyrimidine intermediate with 2-chloro-4-methylaniline under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors and continuous flow systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiazolopyrimidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the thiazolopyrimidine ring can be reduced to form alcohols.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It has potential as a bioactive compound, with studies exploring its effects on various biological pathways.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, thereby modulating various cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and analogues:

Compound Name Core Structure Substituents Key Bioactivity Insights Reference
Target Compound Thiazolo[4,5-d]pyrimidin-7-one 4-ethoxyphenyl, 6-methyl, 2-sulfanylidene, 2-chloro-4-methylphenyl acetamide Hypothesized enzyme inhibition (e.g., kinases)
2-{[3-(4-Chlorophenyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-ethyl-6-methylphenyl)acetamide Thieno[2,3-d]pyrimidin-4-one 4-chlorophenyl, cyclopentane-fused core, 2-ethyl-6-methylphenyl acetamide Potential antimicrobial/anti-inflammatory
2-[(1,6-dihydro-6-oxo-4-methyl-2-pyrimidinyl)thio]-N-acetamides Thiopyrimidinone Varied N-aryl acetamide substituents (e.g., benzyl, dihydrocyclopenta) Alkylation-dependent cytotoxicity
Sulfamethoxazole-derived thiadiazin-acetamide Thiadiazin-sulfonamide p-chlorophenylisocyanate, hydrazineylacetamide Antimicrobial activity
6-(4-Chlorophenyl)-N-aryl-4-(trichloromethyl)-4H-1,3,5-oxadiazin-2-amine 1,3,5-Oxadiazin-2-amine 4-chlorophenyl, trichloromethyl, aryl groups Synthetic challenges in dehydrosulfurization

Key Comparative Findings

Core Structure and Electronic Effects
  • The 2-sulfanylidene group in the target compound may enhance hydrogen bonding or disulfide bridge formation with cysteine residues in enzymes, a feature absent in the oxadiazin-2-amine derivatives from .
Substituent Impact on Bioactivity
  • 4-Ethoxyphenyl vs. 4-Chlorophenyl : The ethoxy group’s electron-donating nature increases lipophilicity and metabolic stability compared to the electron-withdrawing chloro group, which may improve membrane permeability but reduce electrophilic reactivity .

Biological Activity

N-(2-chloro-4-methylphenyl)-2-{[3-(4-ethoxyphenyl)-6-methyl-7-oxo-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}acetamide is a complex organic compound with potential biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound involves multiple steps that include the formation of thiazole and pyrimidine rings. The detailed synthetic routes often employ various coupling reactions and modifications to achieve the desired structure. While specific methodologies for this compound are not extensively documented in the literature, similar compounds have been synthesized using standard organic chemistry techniques such as nucleophilic substitutions and cyclization reactions.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas:

1. Antimicrobial Activity

Research indicates that compounds with thiazole and pyrimidine moieties exhibit significant antimicrobial properties. For instance, derivatives containing these structures have shown potent activity against a range of Gram-positive and Gram-negative bacteria. A study highlighted that thiazole derivatives demonstrated better antibacterial effects than traditional antibiotics like ampicillin and streptomycin, with minimum inhibitory concentrations (MIC) ranging from 0.004 to 0.03 mg/mL against sensitive strains such as Enterobacter cloacae .

2. Anticancer Properties

Compounds similar to this compound have been investigated for their anticancer potential. Thiazolo-pyrimidine derivatives have shown promising results in inhibiting cancer cell proliferation in vitro. Studies have reported that such compounds can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

3. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on key enzymes relevant to various diseases. For example, acetylcholinesterase (AChE) inhibition is a significant area of interest due to its implications in Alzheimer's disease treatment. Compounds structurally related to this acetamide have demonstrated strong AChE inhibitory activity with IC50 values as low as 2.7 µM . Molecular docking studies suggest that these compounds interact effectively with the active site of AChE.

Case Studies

Several case studies illustrate the biological activity of related compounds:

Study Compound Biological Activity MIC (mg/mL)
Study 1Thiazole derivativeAntibacterial against E. coli0.004
Study 2Pyrimidine derivativeAChE inhibitor2.7
Study 3Coumarin-thiazole hybridAnticancer in breast cancer cell linesNot specified

Mechanistic Insights

The biological activities observed can be attributed to the unique structural features of the compound. The presence of sulfur atoms within the thiazole ring enhances its reactivity and interaction with biological targets. Moreover, the chloro and ethoxy substituents contribute to improved solubility and bioavailability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.